

introduction to Thiacalix(4)arene chemistry and properties

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Compound of Interest

Compound Name: Thiacalix(4)arene

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An In-depth Technical Guide to Thiacalix[1]arene Chemistry and Properties

Introduction

Thiacalix[1]arenes are macrocyclic compounds that represent a significant evolution from the classical calix[1]arene structure. Composed of four phenolic units linked at their ortho positions by sulfur atoms instead of methylene bridges, these molecules form a unique three-dimensional, basket-like architecture.[2][3] This substitution of sulfur for methylene bridges introduces profound changes to the macrocycle's size, conformational flexibility, and electronic properties.[4][5] The presence of soft sulfur atoms enhances their coordination affinity for a wide range of metal ions, particularly soft metals.[4][6] Thiacalix[1]arenes are robust and versatile scaffolds in supramolecular chemistry, extensively utilized for their novel features in molecular recognition, catalysis, sensing, and the development of advanced functional materials.[2][7] Their ability to be selectively functionalized at the upper rim (the para-position to the hydroxyl groups), the lower rim (the phenolic hydroxyl groups), and the sulfur bridges allows for the fine-tuning of their properties for specific applications.[8]

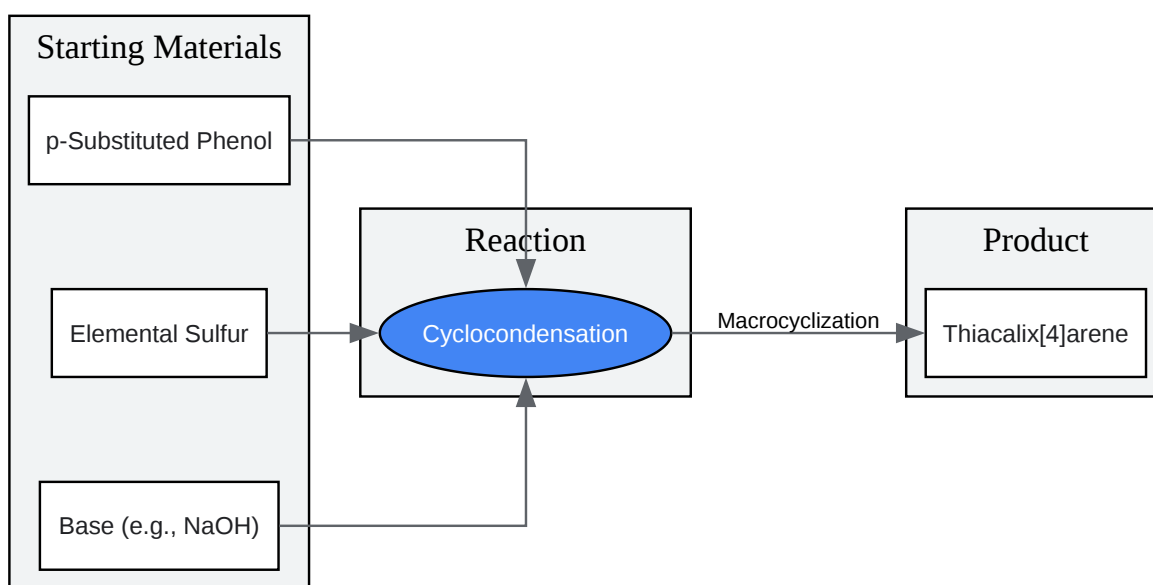
Core Chemistry: Synthesis and Structure

The synthesis and structural characteristics of thiacalix[1]arenes are fundamental to their application. The introduction of sulfur bridges creates a larger, more flexible cavity compared to their methylene-bridged counterparts, leading to distinct chemical behaviors.

Synthesis of the Thiacalix[1]arene Skeleton

The preparation of the basic thiacalix[1]arene framework can be achieved through several synthetic routes.

- **Direct Electrophilic Substitution:** The most common method involves the direct electrophilic substitution of para-substituted phenols with elemental sulfur in the presence of a base.[9] This approach, while effective, can sometimes lead to the formation of larger macrocycles like thiacalix[6/8]arenes.[10]
- **Conjugate Addition Method:** A more recent strategy involves the conjugate addition of a dithiol, such as benzene-1,3-dithiol, to a benzoquinone derivative.[9] This sequence allows for the construction of the thiacalix[1]arene-like structure through a stepwise process of trimer formation, oxidation, and final macrocyclization.[9]
- **Fragment Condensation Approach:** For mixed-bridge systems (containing both -S- and -CH₂- links), a fragment condensation approach can be employed. This involves synthesizing linear bisphenol building blocks which are then cyclized to form the final macrocycle, offering a scalable preparation method.[11]



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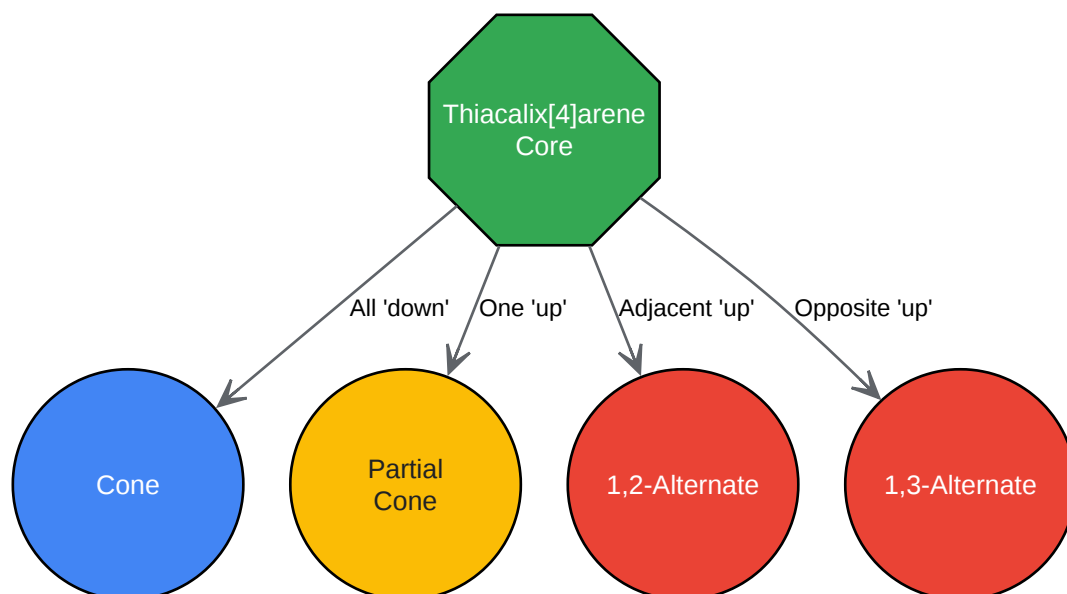
Figure 1: General workflow for the direct synthesis of Thiacalix[1]arene.

Conformational Isomerism

The increased flexibility endowed by the C-S-C bonds allows thiacalix[1]arenes to adopt several distinct conformations. The orientation of the four phenolic units relative to the central annulus defines these stereoisomeric forms. The primary conformers are:

- Cone: All four hydroxyl groups are oriented on the same side of the macrocycle.
- Partial Cone (paco): Three hydroxyl groups are on one side, and one is on the opposite side.
- 1,2-Alternate: Two adjacent hydroxyl groups are on one side, and the other two are on the opposite side.
- 1,3-Alternate: Two opposite hydroxyl groups are on one side, and the other two are on the opposite side.

The specific conformation can be controlled or "locked" through functionalization of the lower rim hydroxyl groups or by using metal ions as templates during synthesis.[12] This conformational control is crucial as the shape of the macrocycle dictates its host-guest binding properties and self-assembly behavior.[12]



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Figure 2: Primary conformational isomers of Thiacalix[1]arene.

Physicochemical Properties and Functionalization

The unique structural features of thiacalix[1]arenes give rise to a rich set of physicochemical properties that can be further tailored through chemical modification.

Key Properties

- **Coordination:** Thiacalix[1]arenes are exceptional ligands for a wide array of metal ions.[6] The phenolic oxygens on the lower rim and the bridging sulfur atoms create a versatile coordination environment.[13] They can form stable complexes with alkali metals, transition metals, and heavy metals, making them useful for ion separation and sensing.[4][14]
- **Host-Guest Interactions:** The defined cavity of thiacalix[1]arenes allows them to encapsulate guest molecules. These host-guest complexes are stabilized by a combination of non-covalent interactions, including hydrogen bonds, π - π stacking, C-H $\cdots\pi$ interactions, and van der Waals forces.[7][10] They have shown the ability to bind guests ranging from organic dyes to fullerenes.[15][16]
- **Self-Assembly:** Amphiphilic thiacalix[1]arene derivatives, functionalized with both hydrophobic and hydrophilic groups, can spontaneously self-assemble in solution to form nanoscale structures like vesicles, micelles, and nanoparticles.[12][17] The final architecture of these assemblies is often dependent on the macrocycle's conformation.[12]
- **Spectroscopic Features:** In Infrared (IR) spectroscopy, the O-H stretching vibration band (around 3377 cm^{-1}) indicates the presence of strong intramolecular hydrogen bonds along the lower rim.[5] ^1H NMR spectra are also characteristic, with the signals for the phenolic hydroxyl protons appearing as broad signals at a lower field compared to classical calixarenes, again suggesting strong hydrogen bonding.[10]

Chemical Functionalization

The thiacalix[1]arene scaffold offers three primary sites for chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties.

- **Lower Rim (OH Groups):** The phenolic hydroxyl groups are the most common site for functionalization. Reactions like etherification and esterification are used to attach a wide

variety of functional groups, which can alter solubility, introduce new binding sites, or lock the macrocycle into a specific conformation.[2]

- Upper Rim (p-Positions): Electrophilic aromatic substitution reactions such as bromination, nitration, and formylation can be performed at the para-positions of the phenol rings.[2][8] These positions can also be functionalized using "click" chemistry.[16]
- Sulfur Bridges: The bridging sulfur atoms can be oxidized to sulfinyl or sulfonyl groups.[18] This modification alters the electronic properties and conformational rigidity of the macrocycle and can lead to novel reactivity.[18]

Figure 3: Key functionalization sites on the Thiacalix[1]arene scaffold.

Quantitative Data Summary

The following tables summarize key quantitative data reported for various thiacalix[1]arene derivatives, highlighting their performance in complexation, extraction, and biological applications.

Table 1: Host-Guest Complexation Data

Host Compound	Guest Compound	Association Constant (K_a , M^{-1})	Solvent	Reference
Thiacalix[1]arene derivative 5b	Neutral Red	10,000 - 80,000	DMSO	[16]
Mixed-bridge calix[2]arene 13	Fullerene C ₆₀	-	-	[15]

| Mixed-bridge calix[2]arene 13 | Fullerene C₇₀ | - | - | [15] |

Table 2: Liquid-Liquid Extraction Performance

Extractant	Target Species	Extraction Percentage (%)	Reference
Thiacalix[1]arene derivative 5a/5b	Neutral Red	> 90%	[16]

| Thiacalix[1]aza-bis-crown 3 | Methionine | 78% [[4][19]] |

Table 3: Cytotoxicity Data

Compound	Cell Line	IC ₅₀ (μg/mL)	Conformation	Reference
Fluorescein-labeled Thiacalix[1]arene	HuTu-80 (duodenal adenocarcinoma)	21.83 - 49.11	Cone	[20]
Fluorescein-labeled Thiacalix[1]arene	A549 (lung adenocarcinoma)	21.83 - 49.11	Cone	[20]

| Complex partial cone/Ag⁺ | Cervical carcinoma | (2x higher than imatinib mesylate) | Partial Cone [[12]] |

Table 4: Spectroscopic and Structural Data

Property	Compound	Value	Notes	Reference
OH Stretching Frequency (νOH)	p-(3-carboxy-1-adamantyl)thiacalix[1]arene	3377 cm ⁻¹	Indicates strong intramolecular H-bonding	[5]
Cone-Cone Inversion Barrier (ΔG [‡])	2-monothiacalix[1]arene 7	63 kJ·mol ⁻¹	Determined by variable temperature NMR	[11]

| S...S Distance (X-ray) | Thiacalix[1]-2,8-thianthrene | 9.71 Å and 10.4 Å | Distance between bridging sulfur atoms [[21] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis of thiacalix[1]arenes.

Protocol 1: General Synthesis of Mono-O-functionalized Calix[1]arene

This protocol describes a selective mono-de-O-functionalization method to produce monosubstituted calix[1]arenes.[22]

- Reactants: A di-O-substituted calix[1]arene (1 equivalent) and $\text{TiCl}_4 \cdot 2\text{THF}$ (1.5 equivalents) are used.
- Procedure: The reactants are refluxed for 48 hours in dry toluene.
- Work-up: After cooling to room temperature, the reaction mixture is quenched by stirring with 1 M HCl for 2-10 hours.
- Purification: The organic layer is separated, washed with water, and dried over MgSO_4 . The solvent is evaporated, and the crude product is purified by recrystallization from methanol or by column chromatography.[22]

Protocol 2: Liquid-Liquid Extraction of Organic Dyes

This protocol outlines a typical procedure for evaluating the extraction efficiency of a thiacalix[1]arene derivative.[16]

- Preparation: An aqueous solution of the target dye (e.g., Neutral Red, 1.0×10^{-5} M) is prepared. An organic phase consisting of the thiacalix[1]arene host in dichloromethane (1.0×10^{-4} M) is also prepared.
- Extraction: Equal volumes (e.g., 5.0 mL) of the aqueous and organic phases are combined in a vessel.

- **Equilibration:** The mixture is shaken vigorously for 2 hours at a constant temperature (e.g., 25 °C) and then allowed to stand for 30 minutes for phase separation.
- **Analysis:** The concentration of the dye remaining in the aqueous phase is determined using a UV-Vis spectrophotometer by measuring its absorbance at its λ_{max} .
- **Calculation:** The extraction percentage (E%) is calculated using the formula: $E\% = [(A_0 - A) / A_0] \times 100$, where A_0 and A are the absorbances of the dye in the aqueous phase before and after extraction, respectively.

Protocol 3: Characterization of Self-Assembled Aggregates

Dynamic Light Scattering (DLS) is commonly used to determine the size of nanoparticles formed by self-assembly in solution.[\[12\]](#)[\[20\]](#)

- **Sample Preparation:** A solution of the amphiphilic thiacalix[\[1\]](#)arene derivative is prepared in the desired solvent (e.g., water or a buffer) at a specific concentration.
- **Instrumentation:** The measurement is performed using a DLS instrument (e.g., a Zetasizer Nano ZS).
- **Measurement:** The sample is placed in a cuvette and equilibrated at a controlled temperature. The instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the particles.
- **Data Analysis:** The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the particles and provides information on the size distribution (polydispersity index, PDI).

Applications in Research and Drug Development

The tunable nature of thiacalix[\[1\]](#)arenes has led to their exploration in a multitude of high-technology fields.

- **Sensing and Detection:** Functionalized thiacalix[\[1\]](#)arenes have been developed as highly selective and sensitive chemosensors.[\[4\]](#) For example, fluorescent probes based on this

scaffold can detect Fe^{3+} ions in mixed aqueous media and even within living cells.[23]

Electrochemical sensors built on thiacalix[1]arene-based metal-organic frameworks (MOFs) have shown remarkable efficacy in the trace detection of toxic heavy metals like Cd^{2+} and Pb^{2+} . [24][25]

- **Catalysis:** Thiacalix[1]arenes serve as excellent platforms for constructing molecular clusters and coordination cages that act as catalysts.[3][6] These assemblies can encapsulate metal nano-components or provide unique reaction environments.[6][26] They have demonstrated high catalytic activity in reactions such as oxidation desulfurization, which is critical in the fuel industry.[27]
- **Drug Development and Theranostics:** The unique ability of thiacalix[1]arenes to interact with biological systems has positioned them as promising candidates in drug development. Derivatives functionalized with sulfobetaine or quaternary ammonium groups have shown significant cytotoxic effects against various cancer cell lines, with activity sometimes exceeding that of established drugs.[12][20] By covalently attaching a fluorescent label like fluorescein, these macrocycles can be transformed into "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities, allowing for the monitoring of drug delivery and biodistribution.[20]
- **Materials Science:** In materials science, thiacalix[1]arenes are used to construct novel functional materials. Their derivatives can form self-assembled monolayers (SAMs) on noble metal surfaces, creating functionalized electrodes.[1] They are also key components in the assembly of inorganic-organic hybrid materials and MOFs with applications in separation and environmental remediation.[24][27]

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